4-Formylphenyl dimethylcarbamate
Overview
Description
4-Formylphenyl dimethylcarbamate is an organic compound with the molecular formula C10H11NO3. It is a derivative of carbamate, which is a class of compounds known for their wide range of applications in the chemical industry. This compound is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further bonded to a dimethylcarbamate group.
Scientific Research Applications
4-Formylphenyl dimethylcarbamate has several applications in scientific research:
Mechanism of Action
Future Directions
Carbamates, including “4-Formylphenyl dimethylcarbamate”, have received much attention in recent years due to their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . They have an important role in modern drug discovery and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl dimethylcarbamate typically involves the reaction of 4-formylphenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:
4-Formylphenol+Dimethylcarbamoyl chloride→4-Formylphenyl dimethylcarbamate+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as iron-chrome catalysts, can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-Carboxyphenyl dimethylcarbamate.
Reduction: 4-Hydroxyphenyl dimethylcarbamate.
Substitution: 4-Nitrophenyl dimethylcarbamate (in the case of nitration).
Comparison with Similar Compounds
Similar Compounds
- 4-Formylphenyl methylcarbamate
- 4-Formylphenyl ethylcarbamate
- 4-Formylphenyl propylcarbamate
Comparison
4-Formylphenyl dimethylcarbamate is unique due to its specific structural features, such as the presence of two methyl groups attached to the carbamate nitrogen. This structural configuration influences its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
(4-formylphenyl) N,N-dimethylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11(2)10(13)14-9-5-3-8(7-12)4-6-9/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOLJMAMMRLYIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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